molecular formula C9H17NO2 B13265933 Methyl 2,5-dimethylpiperidine-4-carboxylate

Methyl 2,5-dimethylpiperidine-4-carboxylate

Cat. No.: B13265933
M. Wt: 171.24 g/mol
InChI Key: SZECQDVGKJMCHD-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethylpiperidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methylating agents. One common method is the alkylation of 2,5-dimethylpiperidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2,5-dimethylpiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethylpiperidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dimethylpiperidine-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain synthetic and research applications where other piperidine derivatives may not be as effective .

Biological Activity

Methyl 2,5-dimethylpiperidine-4-carboxylate is a compound of interest within the field of medicinal chemistry due to its various biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound belongs to the class of piperidine derivatives, characterized by a piperidine ring with two methyl groups at the 2 and 5 positions and an ester functional group at the 4 position. The structural formula can be represented as follows:

C9H15NO2\text{C}_9\text{H}_{15}\text{N}\text{O}_2

This compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may function as a ligand for various receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potential in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that modifications in the piperidine structure could enhance cytotoxicity against breast cancer cells (MDA-MB-231) and cholangiocarcinoma cells .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with piperidine derivatives. Research has shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's disease. The incorporation of piperidine moieties into drug designs has been linked to improved brain exposure and enhanced therapeutic efficacy .

Case Studies

Study 1: Antitumor Activity

A study investigated the effects of this compound on tumor xenografts in immunocompromised mice. Results indicated a significant reduction in tumor size following treatment with this compound compared to control groups. The study highlighted its potential as an effective anticancer agent .

Study 2: Neuroprotective Mechanisms

In vitro assays demonstrated that this compound could effectively inhibit AChE activity. This inhibition was associated with reduced cell death in neuronal cell cultures exposed to neurotoxic agents. These findings suggest that this compound could be further explored as a neuroprotective agent .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibits tumor growth
NeuroprotectionInhibits AChE and BuChE
CytotoxicityInduces apoptosis in cancer cells

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2,5-dimethylpiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO2/c1-6-5-10-7(2)4-8(6)9(11)12-3/h6-8,10H,4-5H2,1-3H3

InChI Key

SZECQDVGKJMCHD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1)C)C(=O)OC

Origin of Product

United States

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